molecular formula C10H9IO B3254529 6-Iodo-2-Tetralone CAS No. 239783-48-3

6-Iodo-2-Tetralone

Cat. No.: B3254529
CAS No.: 239783-48-3
M. Wt: 272.08 g/mol
InChI Key: SEWYGJLCOWKXRM-UHFFFAOYSA-N
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Description

6-Iodo-2-Tetralone is an organic compound with the molecular formula C₁₀H₉IO. . This compound is characterized by the presence of an iodine atom attached to the sixth position of the tetralone structure, which is a bicyclic molecule consisting of a benzene ring fused to a cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-Tetralone typically involves the iodination of 2-tetralone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of 2-tetralone in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-Tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Iodo-2-Tetralone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-2-Tetralone involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with biological molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-2-Tetralone is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its bromo and chloro analogs. The iodine atom also enhances the compound’s potential for halogen bonding, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

6-iodo-3,4-dihydro-1H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWYGJLCOWKXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670462
Record name 6-Iodo-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239783-48-3
Record name 6-Iodo-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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